molecular formula C20H22Cl2N6O3S B14927704 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B14927704
M. Wt: 497.4 g/mol
InChI Key: CBJHYIXPIIZNCS-UHFFFAOYSA-N
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Description

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of pyrazole and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
  • N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

Uniqueness

N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22Cl2N6O3S

Molecular Weight

497.4 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22Cl2N6O3S/c1-26-13-16(10-23-26)32(30,31)28-7-2-3-15(12-28)20(29)24-19-6-8-27(25-19)11-14-4-5-17(21)18(22)9-14/h4-6,8-10,13,15H,2-3,7,11-12H2,1H3,(H,24,25,29)

InChI Key

CBJHYIXPIIZNCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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